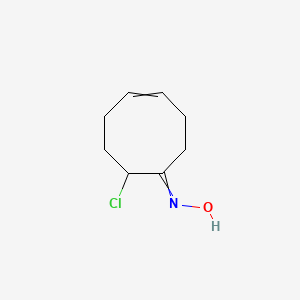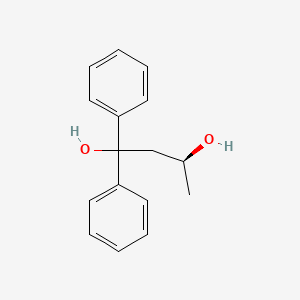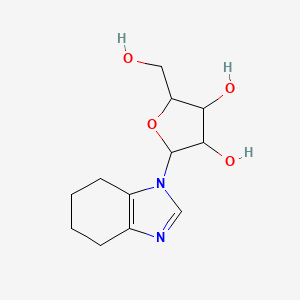
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is a chemical compound belonging to the class of anthracyclines. These compounds are known for their tetracenequinone ring structure and are often used in medicinal chemistry, particularly in the development of anticancer drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, including the formation of the tetracenequinone core and subsequent functionalization. One common method involves the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary hydroxyl and ethyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction may produce more hydroxylated compounds .
Aplicaciones Científicas De Investigación
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of the DNA molecule. This can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. The disruption of these processes can lead to cell death, making the compound effective as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Daunorubicin: Another anthracycline with a similar tetracenequinone structure.
Doxorubicin: Known for its use in chemotherapy, also shares structural similarities.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake.
Uniqueness
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and multiple hydroxyl groups can affect its solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
75963-80-3 |
|---|---|
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
9-ethyl-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O5/c1-2-20(25)8-7-12-13(9-20)19(24)15-14(18(12)23)16(21)10-5-3-4-6-11(10)17(15)22/h3-6,23-25H,2,7-9H2,1H3 |
Clave InChI |
WMMLIWFPBNUGNU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)




![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)


![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
